

Toxicological Profile of 2,6-Diethylpyrazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,6-Diethylpyrazine

Cat. No.: B085413

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Introduction

2,6-Diethylpyrazine (CAS No. 13067-27-1) is a substituted pyrazine that contributes to the characteristic aromas of a wide variety of cooked and roasted foods.^[1] As a key component of many natural and processed flavors, a thorough understanding of its toxicological profile is essential for researchers, scientists, and professionals in the drug development and food industries. This guide provides an in-depth analysis of the available toxicological data for **2,6-diethylpyrazine**, employing a weight-of-evidence approach that includes data from structurally related alkylpyrazines to address data gaps. This methodology, commonly referred to as "read-across," is a scientifically accepted practice in toxicological risk assessment, particularly for classes of compounds like pyrazines that share common metabolic pathways.

Physicochemical Properties and Chemical Identity

A foundational element of any toxicological assessment is the understanding of the substance's chemical and physical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

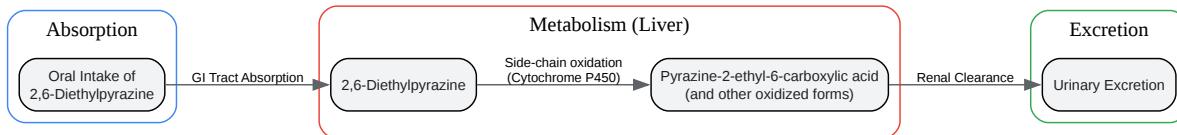
Property	Value	Source
CAS Registry Number	13067-27-1	[2] [3] [4]
Molecular Formula	C ₈ H ₁₂ N ₂	[2] [3] [4]
Molecular Weight	136.19 g/mol	[2] [4]
Physical State	Liquid	[5]
Boiling Point	Not explicitly found for 2,6-diethylpyrazine.	
Solubility	Soluble in water and organic solvents.	[5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological fate of **2,6-diethylpyrazine** is critical to understanding its potential toxicity. While specific ADME studies on **2,6-diethylpyrazine** are not readily available, extensive research on analogous alkylpyrazines provides a reliable metabolic model.

Predicted Metabolic Pathway

Alkylpyrazines are generally well-absorbed in the gastrointestinal tract. The primary metabolic pathway for alkyl-substituted pyrazines involves the oxidation of the alkyl side-chains.[\[6\]](#)[\[7\]](#)[\[8\]](#) For **2,6-diethylpyrazine**, it is anticipated that one or both ethyl groups undergo oxidation to form the corresponding carboxylic acids. These metabolites are then readily excreted, primarily in the urine.[\[6\]](#)[\[9\]](#) This metabolic clearance is an efficient detoxification pathway.[\[10\]](#) Human studies on related compounds like 2,6-dimethylpyrazine have confirmed that the vast majority (up to 97%) of the ingested dose is metabolized to its corresponding carboxylic acid and excreted in the urine within 24 hours.[\[6\]](#)[\[9\]](#)



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Caption: Predicted metabolic pathway of **2,6-Diethylpyrazine**.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, high-dose exposure.

While a specific LD₅₀ (the dose lethal to 50% of a test population) for **2,6-diethylpyrazine** has not been identified in the reviewed literature, data from structurally similar pyrazines are available. For instance, the oral LD₅₀ of 2-ethyl-3,(5 or 6)-dimethylpyrazine in rats is reported to be 460 mg/kg body weight.[7][11][12] The LD₅₀ values for a range of pyrazines in rats have been reported to be between 456–1910 mg/kg.[11] Based on these data, **2,6-diethylpyrazine** is expected to have moderate acute oral toxicity.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard classifications for **2,6-diethylpyrazine**, indicating it is "Harmful if swallowed".[4]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 420)

The following is a generalized protocol for an acute oral toxicity study, which would be appropriate for determining the LD₅₀ of **2,6-diethylpyrazine**.

- Animal Selection: Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar strains) are used.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least five days.

- Fasting: Animals are fasted overnight prior to dosing.
- Dose Administration: A single dose of the test substance is administered by oral gavage.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Genotoxicity and Mutagenicity

Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer.

No specific genotoxicity studies for **2,6-diethylpyrazine** were found. However, the genotoxic potential of numerous structurally related pyrazines has been extensively evaluated. The consensus from these studies is that pyrazine derivatives are generally non-mutagenic in bacterial reverse mutation assays (Ames test).[\[7\]](#)[\[11\]](#)[\[13\]](#)

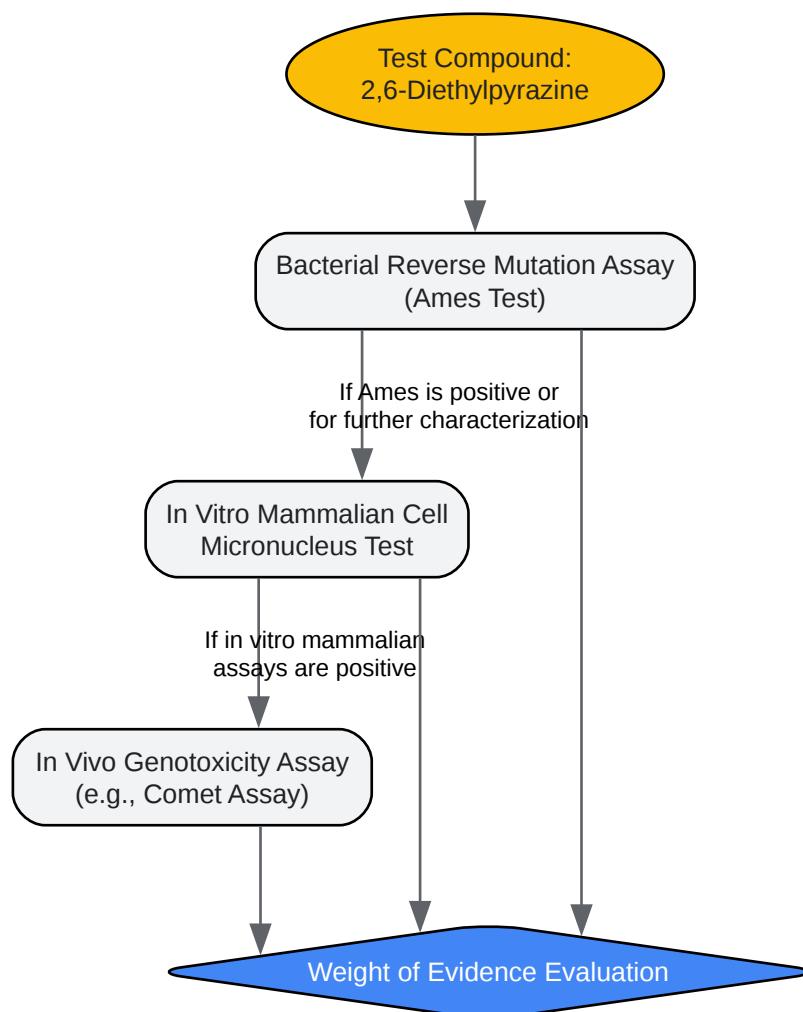
Some older in vitro studies on certain pyrazines reported clastogenic effects (the ability to cause breaks in chromosomes) in mammalian cells at high, near-toxic concentrations.[\[7\]](#)[\[11\]](#)[\[12\]](#) However, the relevance of these findings is considered unclear, as such effects may be secondary to cytotoxicity rather than direct interaction with DNA.[\[11\]](#)[\[13\]](#) Regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated a wide range of pyrazines and have not raised significant genotoxicity concerns at current intake levels.[\[5\]](#)[\[10\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.

- Test Strains: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.

- Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
- Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.
- Incubation: The treated plates are incubated for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.



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Caption: A typical workflow for assessing the genotoxicity of a compound.

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of a substance following prolonged exposure.

While no specific repeated dose toxicity studies on **2,6-diethylpyrazine** were identified, 90-day oral feeding studies in rats have been conducted on the structurally similar 2-ethyl-3,(5 or 6)-dimethylpyrazine.[7][11][12] These studies established a No-Observed-Adverse-Effect Level (NOAEL) of up to 18 mg/kg body weight/day for female rats and 17 mg/kg body weight/day for male rats.[7][11][12] Given the structural and metabolic similarities, a similar NOAEL could be anticipated for **2,6-diethylpyrazine**.

The EFSA has evaluated a large group of pyrazine derivatives for use as flavourings in animal feed and concluded they are safe at the proposed maximum use levels.[5][15]

Other Toxicological Endpoints

- Irritation: GHS classifications for **2,6-diethylpyrazine** indicate that it "Causes skin irritation" and "Causes serious eye irritation".[4] It is also classified as potentially causing respiratory irritation.[4]
- Reproductive and Developmental Toxicity: No specific studies on **2,6-diethylpyrazine** are available. Studies on the related tetramethylpyrazine did not show reproductive or developmental effects.[11]

Regulatory Context and Conclusion

Regulatory bodies such as JECFA and EFSA have assessed numerous pyrazine derivatives and have generally concluded that they pose no safety concern at the current levels of intake when used as flavouring agents.[5][10][14][15][16] This conclusion is based on their rapid metabolism and excretion, and the general lack of genotoxic potential.

In conclusion, while specific toxicological data for **2,6-diethylpyrazine** are limited, a read-across approach using data from structurally and metabolically similar alkylpyrazines provides a strong basis for its safety assessment. The available evidence suggests that **2,6-diethylpyrazine** has moderate acute oral toxicity and is likely to be an irritant. It is not expected to be genotoxic. The primary metabolic pathway is through side-chain oxidation, leading to

efficient detoxification and excretion. For drug development professionals, this profile suggests that at low concentrations, such as those used for flavoring, **2,6-diethylpyrazine** is unlikely to pose a significant toxicological risk. However, for applications involving higher concentrations, direct toxicological testing would be warranted.

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